molecular formula C9H9BrClN3 B1382570 1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride CAS No. 1803584-74-8

1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride

Cat. No.: B1382570
CAS No.: 1803584-74-8
M. Wt: 274.54 g/mol
InChI Key: MTBQNKJRDXXXFI-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 4-bromophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions. The resulting pyrazole intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium ethoxide, potassium carbonate, and appropriate nucleophiles.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Pyrazole N-oxides.

    Reduction: Corresponding amines.

Scientific Research Applications

1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific compound synthesized from this intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenylhydrazine hydrochloride
  • 1-(4-bromophenyl)-1H-pyrazole
  • 1-(4-bromophenyl)-3-methyl-1H-pyrazole

Uniqueness

1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride is unique due to the presence of both the bromophenyl and pyrazole moieties, which confer specific chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in different fields make it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-bromophenyl)pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3.ClH/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13;/h1-6H,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBQNKJRDXXXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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